

Application Notes and Protocols for Electrochemical Biosensors in Sensitive Glutathione Detection

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Compound of Interest

Compound Name: *Glutathione*

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Introduction

Glutathione (GSH), a tripeptide comprising glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes such as proliferation and apoptosis. Aberrant levels of **glutathione** have been implicated in a range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the sensitive and selective detection of **glutathione** is of paramount importance in biomedical research and clinical diagnostics. Electrochemical biosensors have emerged as a powerful analytical tool for **glutathione** quantification, offering advantages such as high sensitivity, rapid response, and amenability to miniaturization.^[1]

This document provides detailed application notes and protocols for three distinct types of electrochemical biosensors for the sensitive detection of **glutathione**. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Overview of Selected Electrochemical Biosensing Platforms

This document details the fabrication and application of the following three electrochemical biosensors for **glutathione** detection:

- Gold-Platinum Nanoparticle (Au@Pt NP) Modified Glassy Carbon Electrode (GCE): This sensor leverages the synergistic electrocatalytic activity of bimetallic nanoparticles to enhance the oxidation signal of **glutathione**.
- Two-Dimensional Molybdenum Disulfide (MoS₂) Based Biosensor: This platform utilizes the large surface area and unique electronic properties of MoS₂ nanosheets, functionalized with **Glutathione-S-Transferase (GST)**, for highly selective **glutathione** detection.[\[2\]](#)
- Tyrosinase-Modified Screen-Printed Carbon Electrode (SPCE): This enzymatic biosensor is based on the inhibition of the tyrosinase-catalyzed oxidation of a substrate by **glutathione**.[\[3\]](#)

Performance Characteristics of Glutathione Biosensors

The following table summarizes the key analytical performance parameters of the three detailed biosensors for easy comparison.

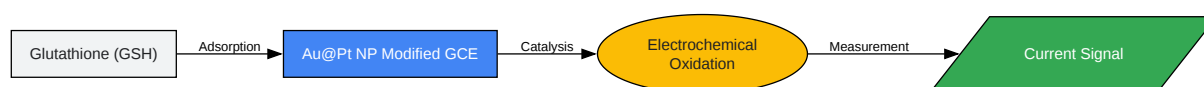
Biosensor Type	Limit of Detection (LOD)	Linear Range	Sensitivity	Reference
Au@Pt NP Modified GCE	0.051 μ M	0.1 - 11 μ M	Not explicitly stated	[4]
MoS ₂ -GST Based Biosensor	703 nM	10 μ M - 500 mM	704 pA/ μ M	[2]
Tyrosinase-Modified SPCE	~35 μ M	31.25 - 500 μ M	Not explicitly stated	

Gold-Platinum Nanoparticle (Au@Pt NP) Modified Glassy Carbon Electrode

This protocol describes the fabrication of a highly sensitive electrochemical sensor for **glutathione** based on the modification of a glassy carbon electrode (GCE) with gold-platinum core-shell nanoparticles.

Signaling Pathway

The Au@Pt nanoparticles exhibit excellent electrocatalytic activity towards the oxidation of **glutathione**. The thiol group (-SH) of **glutathione** is electrochemically oxidized on the surface of the modified electrode, generating a measurable current that is proportional to the **glutathione** concentration.



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Figure 1: Workflow for GSH detection using an Au@Pt NP modified GCE.

Experimental Protocol

A. Materials and Reagents

- Glassy Carbon Electrode (GCE)
- Gold (III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Hexachloroplatinic (IV) acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- L-ascorbic acid
- Pluronic F-127
- **Glutathione** (GSH) standard solutions
- Phosphate buffer saline (PBS, pH 7.4)
- Alumina slurry (0.3 and 0.05 μm)

- Potassium chloride (KCl)
- Potassium ferricyanide ($K_3[Fe(CN)_6]$)
- Potassium ferrocyanide ($K_4[Fe(CN)_6]$)

B. Synthesis of Au@Pt Core-Shell Nanoparticles

- Dissolve 60 mg of Pluronic F-127 in 2 mL of distilled water.
- Add 1 mL of 50 mM $HAuCl_4$ and 1 mL of 50 mM H_2PtCl_6 to the solution.
- Ultrasonicate the mixture for 1 minute.
- Add 2 mL of 0.25 M L-ascorbic acid to the reaction mixture and continue sonication for 15 minutes.
- Centrifuge the resulting nanoparticle solution and resuspend in distilled water.

C. Fabrication of the Au@Pt NP Modified GCE

- Polish the bare GCE with 0.3 μm and 0.05 μm alumina slurry, followed by rinsing with distilled water and ethanol in an ultrasonic bath.
- Dry the cleaned GCE under a nitrogen stream.
- Drop-cast a specific volume (e.g., 5 μL) of the synthesized Au@Pt nanoparticle suspension onto the GCE surface and allow it to dry at room temperature.

D. Electrochemical Measurements

- Perform electrochemical characterization using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a solution of 0.1 M KCl containing 5 mM $[Fe(CN)_6]^{3-}/4-$.
- For **glutathione** detection, use Differential Pulse Voltammetry (DPV) in PBS (pH 7.4).
- Record the DPVs in the potential range of 0.2 V to 0.8 V.

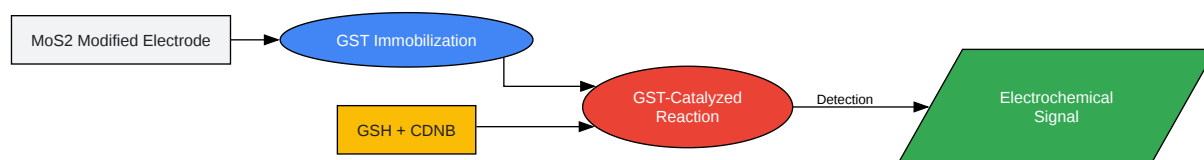
- Add varying concentrations of **glutathione** to the electrochemical cell and record the corresponding DPV responses.
- The oxidation peak current will be proportional to the **glutathione** concentration.

Two-Dimensional Molybdenum Disulfide (MoS₂) Based Biosensor

This protocol details the development of a highly selective electrochemical biosensor for **glutathione** utilizing MoS₂ nanosheets functionalized with **Glutathione-S-Transferase (GST)**.

Experimental Workflow

The sensing mechanism is based on the enzymatic reaction between **glutathione** and 1-chloro-2,4-dinitrobenzene (CDNB), catalyzed by GST immobilized on the MoS₂ surface. The electrochemical signal generated from this reaction is measured to quantify **glutathione**.



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Figure 2: Logical workflow for the MoS₂-GST based biosensor.

Experimental Protocol

A. Materials and Reagents

- Molybdenum Disulfide (MoS₂) nanosheets
- **Glutathione-S-Transferase (GST)**
- **Glutathione (GSH)**

- 1-chloro-2,4-dinitrobenzene (CDNB)
- Phosphate buffer saline (PBS, pH 7.4)
- Electrode substrate (e.g., Glassy Carbon Electrode)

B. Fabrication of the MoS₂-GST Biosensor

- Prepare a stable dispersion of MoS₂ nanosheets in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or water with a surfactant).
- Clean the electrode surface as described in the previous protocol.
- Drop-cast the MoS₂ dispersion onto the electrode surface and allow it to dry.
- Immobilize GST onto the MoS₂ modified surface. This can be achieved through physical adsorption or covalent linking using cross-linkers like glutaraldehyde. For physical adsorption, incubate the MoS₂ modified electrode in a solution of GST for a specified time (e.g., 1 hour) at 4°C.
- Rinse the electrode with PBS to remove any unbound GST.

C. Electrochemical Detection of **Glutathione**

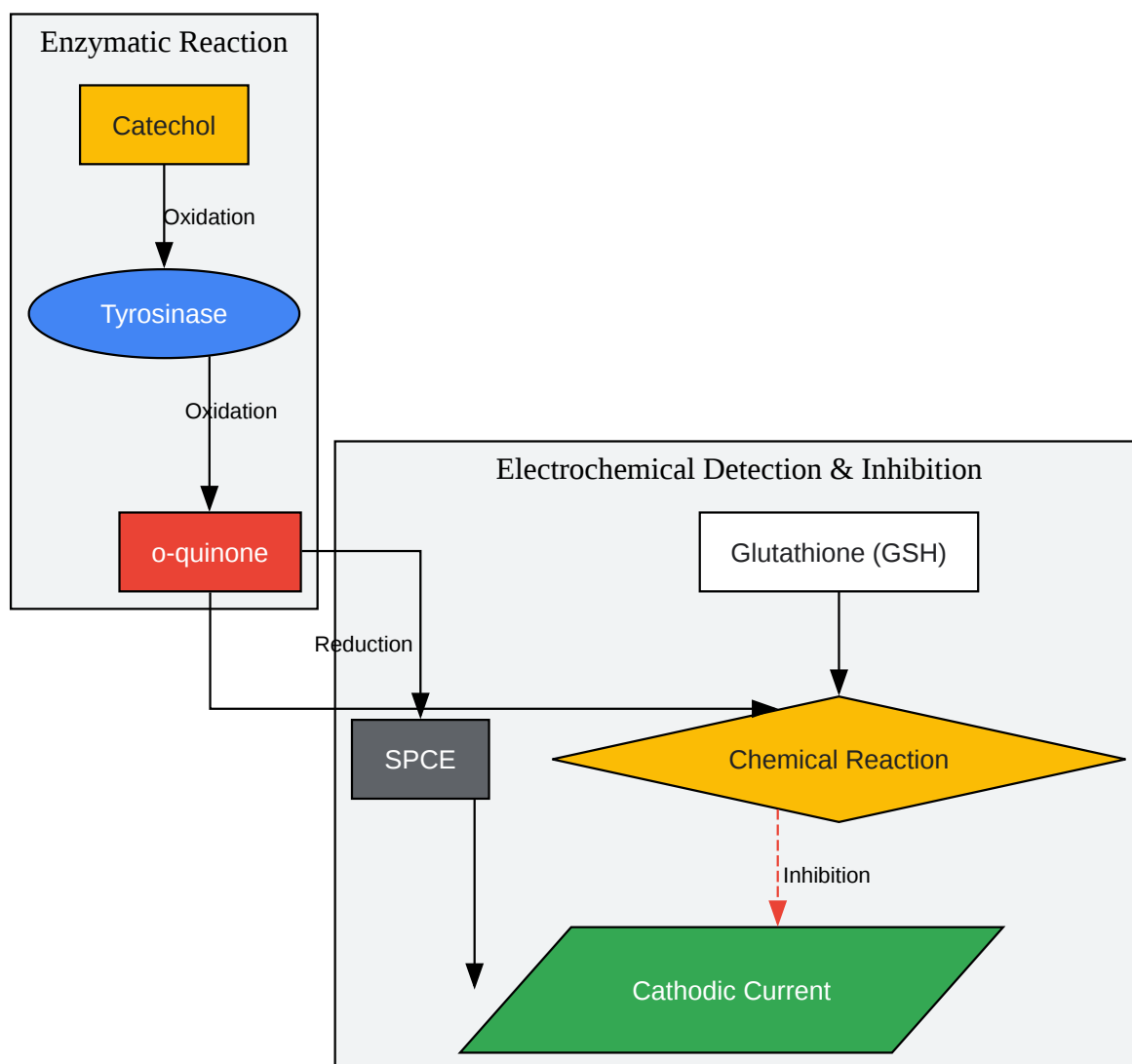
- Prepare a solution containing a fixed concentration of CDNB in PBS (pH 7.4).
- Place the MoS₂-GST modified electrode in the electrochemical cell with the CDNB solution.
- Add varying concentrations of **glutathione** to the cell.
- Perform electrochemical measurements, such as amperometry or differential pulse voltammetry, at a suitable potential.
- The current generated from the enzymatic reaction product is proportional to the concentration of **glutathione**.

Tyrosinase-Modified Screen-Printed Carbon Electrode (SPCE)

This protocol describes the fabrication and use of an enzymatic biosensor for **glutathione** based on the inhibition of tyrosinase activity.

Signaling Pathway

Tyrosinase catalyzes the oxidation of catechol to o-quinone, which is then electrochemically reduced at the electrode surface, generating a cathodic current. **Glutathione** can react with the enzymatically generated o-quinone, preventing its reduction and thus causing a decrease in the cathodic current. The extent of this current decrease is proportional to the **glutathione** concentration.



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Figure 3: Signaling pathway of the tyrosinase-based GSH sensor.

Experimental Protocol

A. Materials and Reagents

- Screen-Printed Carbon Electrodes (SPCEs)

- Tyrosinase from mushroom
- Chitosan
- Glutaraldehyde
- Catechol
- **Glutathione** (GSH)
- Phosphate buffer (pH 6.5)
- Gold nanoparticles (AuNPs, optional for signal enhancement)

B. Fabrication of the Tyrosinase-Modified SPCE

- Prepare a chitosan solution (e.g., 0.5% in 1% acetic acid).
- Prepare a tyrosinase solution in phosphate buffer.
- Optionally, modify the SPCE surface with gold nanoparticles by drop-casting a AuNP solution onto the working electrode and allowing it to dry.
- Mix the tyrosinase solution with the chitosan solution.
- Drop-cast the tyrosinase-chitosan mixture onto the working area of the SPCE.
- Expose the electrode to glutaraldehyde vapor for a short period (e.g., 20 minutes) to cross-link the enzyme and chitosan, then rinse with buffer.

C. Amperometric Detection of **Glutathione**

- Perform amperometric measurements in a stirred phosphate buffer (pH 6.5) at a fixed potential (e.g., -0.2 V).
- Add a fixed concentration of catechol to the buffer to obtain a stable baseline current.
- Introduce different concentrations of **glutathione** into the solution.

- The decrease in the cathodic current is recorded and is proportional to the concentration of **glutathione**.

Sample Preparation for Biological Fluids (e.g., Serum)

Accurate measurement of **glutathione** in biological samples requires proper sample preparation to minimize auto-oxidation and interference.

- **Deproteinization:** To prevent electrode fouling and interference from proteins, it is crucial to deproteinize the sample. A common method is to add an equal volume of 10% trichloroacetic acid (TCA) to the serum sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant is used for analysis.
- **pH Adjustment:** The pH of the deproteinized supernatant should be adjusted to match the optimal pH of the electrochemical measurement buffer.
- **Dilution:** The sample may need to be diluted with the measurement buffer to bring the **glutathione** concentration within the linear range of the biosensor.

Conclusion

The electrochemical biosensors and protocols detailed in this document provide sensitive and selective methods for the quantification of **glutathione**. The choice of biosensor will depend on the specific application, required sensitivity, and the complexity of the sample matrix. These application notes serve as a starting point for researchers to develop and optimize their own **glutathione** detection assays for a wide range of applications in biomedical research and drug development.

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